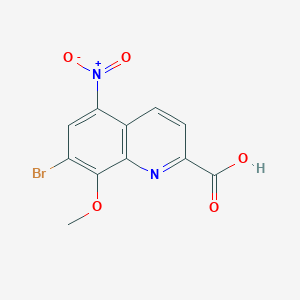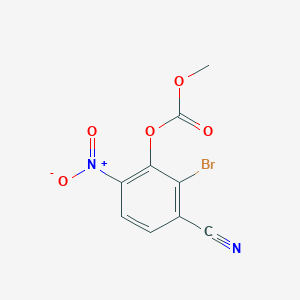
2-Bromo-3-cyano-6-nitrophenyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-cyano-6-nitrophenyl methyl carbonate is an organic compound with a complex structure, characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, along with a methyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-6-nitrophenyl methyl carbonate typically involves multi-step organic reactions One common method includes the bromination of a suitable phenyl precursor, followed by nitration and cyanation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-6-nitrophenyl methyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-3-cyano-6-nitrophenyl methyl carbonate.
Oxidation: Formation of 2-bromo-3-carboxy-6-nitrophenyl methyl carbonate.
Scientific Research Applications
2-Bromo-3-cyano-6-nitrophenyl methyl carbonate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-6-nitrophenyl methyl carbonate involves its interaction with specific molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-3-cyano-4-nitrophenyl methyl carbonate
Uniqueness
2-Bromo-3-cyano-6-nitrophenyl methyl carbonate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the phenyl ring makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90686-49-0 |
|---|---|
Molecular Formula |
C9H5BrN2O5 |
Molecular Weight |
301.05 g/mol |
IUPAC Name |
(2-bromo-3-cyano-6-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C9H5BrN2O5/c1-16-9(13)17-8-6(12(14)15)3-2-5(4-11)7(8)10/h2-3H,1H3 |
InChI Key |
VZAUIBXHQDPWDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=C(C=CC(=C1Br)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
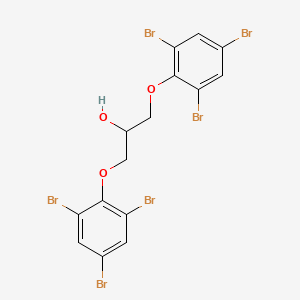
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)

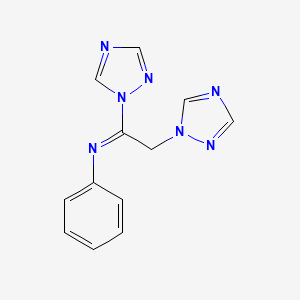
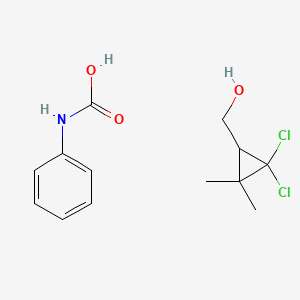
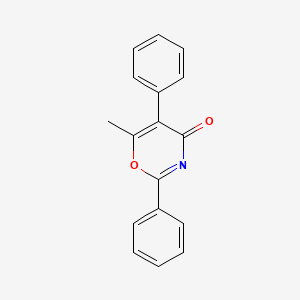
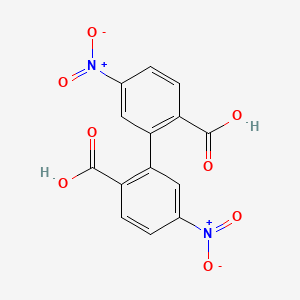
![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
